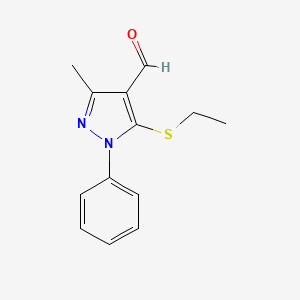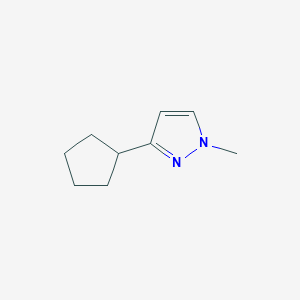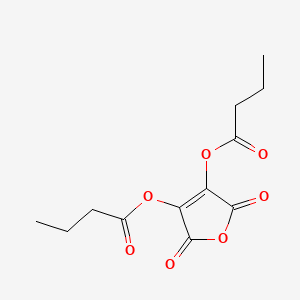![molecular formula C9H9ClN4 B15208961 5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-45-3](/img/structure/B15208961.png)
5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline is a compound that features a 1,2,3-triazole ring and a chloroaniline moiety. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline typically involves the formation of the 1,2,3-triazole ring through a click chemistry approach, which is a copper-catalyzed azide-alkyne cycloaddition . The general synthetic route includes the following steps:
Formation of Azide Intermediate: The starting material, 5-chloroaniline, is converted to its corresponding azide derivative through a diazotization reaction followed by treatment with sodium azide.
Click Chemistry Reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the click chemistry reaction to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability .
化学反应分析
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, although it is generally stable under mild conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino-triazole derivative .
科学研究应用
2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline depends on its specific application. In drug discovery, the compound may interact with biological targets through hydrogen bonding, electrostatic interactions, and van der Waals forces . The triazole ring can mimic amide bonds, allowing it to interact with enzymes and receptors in a manner similar to natural substrates .
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Azole Derivatives: Compounds such as imidazoles and pyrazoles share the azole ring structure and have similar chemical properties and applications.
Uniqueness
2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline is unique due to the specific positioning of the triazole ring and the chloroaniline moiety, which imparts distinct chemical reactivity and potential biological activity . This combination of structural features makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
922711-45-3 |
|---|---|
分子式 |
C9H9ClN4 |
分子量 |
208.65 g/mol |
IUPAC 名称 |
5-chloro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H9ClN4/c10-8-2-1-7(9(11)5-8)6-14-4-3-12-13-14/h1-5H,6,11H2 |
InChI 键 |
CYBUETCYRWZJJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)N)CN2C=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


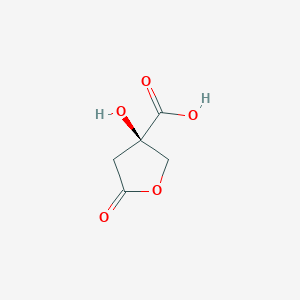
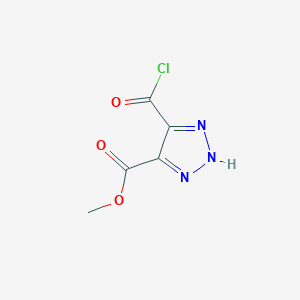
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)

![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
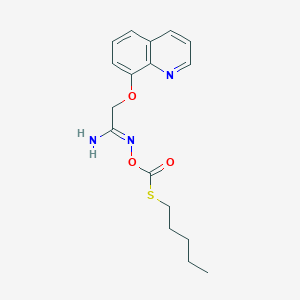
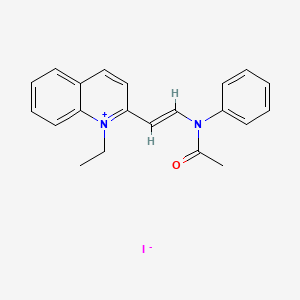
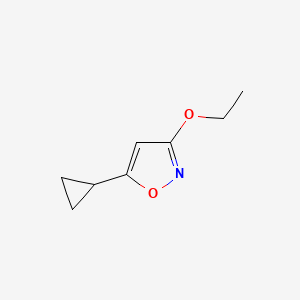
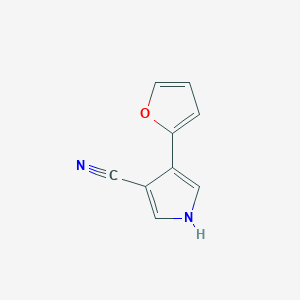
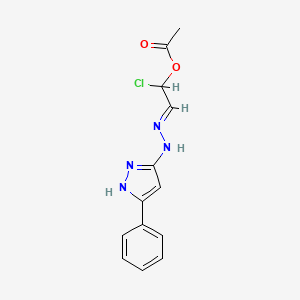
![N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B15208941.png)
